
FE-PE2I
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of FE-PE2I involves a nucleophilic reaction of fluorine-18 with a tosylated precursor. This is followed by purification and reformulation . The process is typically carried out using automated synthesis modules like the GE TRACERLab FX2 N, which ensures a high radiochemical yield and purity .
Industrial Production Methods
For industrial production, a fully automated and GMP-compliant procedure has been developed. This method involves the use of a radiosynthesis module, which allows for the production of this compound with a radiochemical yield of approximately 39% and a molar activity of 925.3 GBq/µmol . The synthesis time is around 70 minutes, and the product remains stable for up to 6 hours at room temperature .
化学反応の分析
Types of Reactions
FE-PE2I primarily undergoes nucleophilic substitution reactions during its synthesis. The key reaction involves the substitution of a tosyl group with fluorine-18 .
Common Reagents and Conditions
The synthesis of this compound requires reagents such as fluorine-18, a tosylated precursor, and various solvents for purification. The reaction conditions typically involve controlled temperatures and the use of automated synthesis modules to ensure consistency and high yield .
Major Products Formed
The major product formed from the synthesis of this compound is the radiolabeled compound itself, which is used for PET imaging. The purity and radiochemical yield are critical factors in the production process to ensure the effectiveness of the radioligand .
科学的研究の応用
Quantification of Dopamine Transporter Availability
One of the primary applications of 18F-FE-PE2I is its use in quantifying DAT availability in patients with Parkinson's disease and other neurodegenerative disorders. Studies have shown that PET imaging with 18F-FE-PE2I can detect significant differences in DAT availability between healthy controls and patients diagnosed with Parkinson's disease. For instance, a study indicated that PET imaging revealed a substantial reduction in striatal DAT availability in patients, with statistical significance (p < 0.001), demonstrating its effectiveness as a diagnostic tool .
Longitudinal Tracking of Disease Progression
The ability to track changes over time is crucial for understanding disease progression and treatment efficacy. Research has highlighted that 18F-FE-PE2I PET can effectively monitor longitudinal changes in DAT availability within individuals. A longitudinal study reported an annual percentage reduction of DAT availability in key brain regions, correlating strongly with increases in motor severity scores (R = 0.91, p = 0.011) . This capability positions 18F-FE-PE2I as an essential biomarker for monitoring therapeutic interventions and disease progression.
Differentiation Between Parkinson’s Disease and Other Disorders
18F-FE-PE2I has also been instrumental in differentiating Parkinson's disease from other movement disorders. In a clinical study involving patients with various diagnoses, this compound PET provided excellent accuracy in predicting dopaminergic deficits, distinguishing between Parkinson’s disease and atypical parkinsonian syndromes . The high effect sizes calculated for binding potential metrics further underscore its utility in clinical diagnostics.
Case Studies Demonstrating Applications
作用機序
FE-PE2I exerts its effects by binding to the dopamine transporter protein in the brain. This binding allows for the visualization of dopamine transporter density and distribution using PET imaging. The molecular target of this compound is the dopamine transporter, and the pathway involved includes the regulation of dopamine levels in the synaptic cleft .
類似化合物との比較
Similar Compounds
[123I]FP-CIT (DaTSCAN): Another radioligand used for imaging dopamine transporters, but it is used in single-photon emission computed tomography (SPECT) rather than PET.
[11C]PE2I: A carbon-11 labeled analog of FE-PE2I with similar applications but different pharmacokinetic properties.
Uniqueness of this compound
This compound is unique due to its high affinity and selectivity for the dopamine transporter, excellent brain permeability, and favorable metabolism. It offers higher resolution and lower noise in PET imaging compared to SPECT tracers like [123I]FP-CIT . Additionally, this compound has a faster washout from the brain and lower production of radiolabeled metabolites compared to [11C]PE2I .
特性
CAS番号 |
949091-68-3 |
---|---|
分子式 |
C20H25FINO2 |
分子量 |
457.32 |
同義語 |
2-Fluoroethyl 8-[(2E)-3-iodoprop-2-en-1-yl]-3-(4-methylphenyl)-8-azabicyclo-[3.2.1]octane-2-carboxylate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。